1-(Buta-1,3-dien-2-yl)-3-fluorobenzene
Description
Properties
CAS No. |
219486-74-5 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-buta-1,3-dien-2-yl-3-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H2 |
InChI Key |
KRGYZGGERHZVRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Methodologies for the Synthesis of 1 Buta 1,3 Dien 2 Yl 3 Fluorobenzene and Analogous Fluorinated Aryl 1,3 Dienes
Precursor Synthesis Strategies for Fluorinated Benzene (B151609) Derivatives
The synthesis of fluorinated aryl compounds, which serve as foundational precursors, is a critical first step. The introduction of fluorine into an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making these precursors valuable in various fields, including pharmaceuticals and materials science. nih.gov Several methods exist for creating functionalized fluorinated benzenes suitable for subsequent reactions.
Common strategies for synthesizing aryl fluorides include:
Nucleophilic Aromatic Substitution (S NAr): The Halex (halogen exchange) process is a prominent industrial method where chloro- or bromo-arenes, activated by electron-withdrawing groups, are treated with a fluoride (B91410) source like potassium fluoride (KF). nih.gov
Electrophilic Fluorination: This approach involves the direct fluorination of an aromatic ring using an electrophilic fluorine source (e.g., F-TEDA-BF₄, also known as Selectfluor). This can be applied to arenes, arylboronic acids, or arylsilanes. nih.govyoutube.com
Diazotization-Fluorination (Balz-Schiemann Reaction): A classic method involving the conversion of an aniline (B41778) derivative to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆).
Palladium-Mediated Fluorination: Modern methods utilize palladium catalysis to achieve nucleophilic fluorination. The general mechanism involves oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride ion and subsequent reductive elimination to form the C-F bond. nih.gov
For the synthesis of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, key precursors like 3-fluoroacetophenone, 3-fluorobenzaldehyde, 3-fluorobromobenzene, or 3-fluorophenylboronic acid are required. The table below outlines common synthetic routes to these essential building blocks.
Table 1: Synthesis of Key Fluorinated Benzene Precursors
| Precursor | Starting Material | Reagent(s) | Method Type |
|---|---|---|---|
| 3-Fluorobenzaldehyde | 3-Fluorotoluene | 1. NBS, AIBN 2. H₂O, CaCO₃ | Free-radical bromination, followed by hydrolysis |
| 3-Fluoroacetophenone | 3-Fluorobenzonitrile | 1. CH₃MgBr 2. H₃O⁺ | Grignard reaction |
| 3-Fluorobromobenzene | 3-Bromoaniline | 1. NaNO₂, HBF₄ 2. Heat | Balz-Schiemann reaction |
| 3-Fluorophenylboronic acid | 3-Fluorobromobenzene | 1. Mg, THF 2. B(OCH₃)₃ 3. H₃O⁺ | Grignard formation, followed by boronation |
Construction of the Buta-1,3-dien-2-yl Moiety
The formation of the 2-aryl-1,3-diene structure can be achieved either by constructing the diene onto a pre-existing fluorinated aryl ring or by preparing a diene synthon for later coupling.
Wittig-Type Olefination Approaches for Dienyl Systems
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com To form a 2-substituted 1,3-diene system, a ketone such as 3-fluoroacetophenone can be reacted with a vinyl-substituted phosphonium ylide. Alternatively, an α,β-unsaturated aldehyde can be olefinated using a suitable ylide. organic-chemistry.org
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (with alkyl substituents) typically react via a kinetically controlled pathway to produce (Z)-alkenes.
Stabilized ylides (with electron-withdrawing groups like esters or ketones) react reversibly and yield predominantly (E)-alkenes under thermodynamic control.
Solventless Wittig reactions with fluorinated benzaldehydes have been shown to be effective, often proceeding exothermically to form stilbene (B7821643) derivatives. researchgate.net The synthesis of 1,3-dienes can also be accomplished through tandem reactions, such as an olefin cross-metathesis followed by a Wittig olefination. organic-chemistry.org
Horner-Wadsworth-Emmons Methodology in Diene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgorganic-chemistry.org This method offers several advantages, including generally higher (E)-selectivity and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.orgresearchgate.net The HWE reaction is a reliable and stereoselective method for creating double bonds in complex molecules and is particularly useful in the synthesis of fluoro-organic compounds. rsc.org
The reaction proceeds by deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then adds to an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a dialkylphosphate to form the alkene. The stereoselectivity can be influenced by the choice of base, solvent, and the structure of the phosphonate reagent. researchgate.net For example, lithiated allylic phosphonates react with aldehydes to give terminal 1,3-dienes with high E-selectivity. organic-chemistry.org
Table 2: Comparison of Wittig and HWE Reactions for Olefination
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide (from phosphonium salt) | Phosphonate carbanion (from phosphonate ester) |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate (water-soluble, easy to remove) organic-chemistry.org |
| Reactivity | Ylides are generally more basic and reactive. | Phosphonate carbanions are more nucleophilic but less basic. wikipedia.org |
| Stereoselectivity | Variable; depends on ylide stability (stabilized -> E, non-stabilized -> Z). organic-chemistry.org | Generally high (E)-selectivity, especially with stabilized phosphonates. organic-chemistry.org |
| Applications | Broadly used for C=C bond formation. masterorganicchemistry.com | Preferred for stereocontrolled synthesis of (E)-alkenes and complex molecules. researchgate.netrsc.org |
Hydromagnesiation Routes to Aryl-Substituted Dienes
Grignard reagents (RMgX) are potent nucleophiles and strong bases used extensively in C-C bond formation. youtube.com While direct hydromagnesiation (addition of Mg-H) is less common, related strategies involving organomagnesium compounds can be employed to build diene precursors. Terminal alkynes react with Grignard reagents in an acid-base reaction to form alkynyl Grignard reagents, which are themselves useful nucleophiles. quora.com
The synthesis of dienes can be approached through the reaction of a vinyl Grignard reagent with a suitable electrophile. For instance, the synthesis of alkynes can be achieved from vicinal or geminal dibromoalkenes using iPrMgCl·LiCl (Turbo Grignard reagent), which showcases the utility of organomagnesium reagents in handling unsaturated systems. hokudai.ac.jp The construction of a 2-aryl-1,3-diene could be envisioned by the addition of an aryl Grignard reagent (e.g., 3-fluorophenylmagnesium bromide) to a suitable enyne or halo-enyne substrate, followed by elimination or rearrangement steps.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Diene Formation
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets for forming carbon-carbon bonds, including the aryl-diene linkage in the target molecule.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Heck-type, Suzuki-Miyaura)
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a viable method for creating aryl-dienes by coupling a compound like 3-fluorobromobenzene with a suitable diene such as isoprene (B109036), or a protected diene equivalent. acs.orgchemrxiv.org The catalytic cycle typically involves:
Oxidative addition of the aryl halide to a Pd(0) species.
Coordination and migratory insertion of the alkene into the aryl-palladium bond.
β-Hydride elimination to release the product and form a palladium-hydride species.
Reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst. organic-chemistry.org
A key challenge in the Heck arylation of conjugated dienes is controlling the regioselectivity of the addition. acs.orgacs.org The choice of palladium precursor, ligands, and reaction conditions can significantly influence the outcome. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly efficient and widely used method for C-C bond formation, coupling an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. libretexts.org To synthesize 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, two primary Suzuki pathways are feasible:
Route A: Coupling of 3-fluorophenylboronic acid with a 2-halo-1,3-butadiene (e.g., 2-bromo-1,3-butadiene).
Route B: Coupling of a 3-fluoroaryl halide (e.g., 3-fluorobromobenzene) with a 2-butadienylboronic acid or ester .
The Suzuki reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org The synthesis of multisubstituted buta-1,3-dienes has been successfully achieved using Suzuki-Miyaura coupling strategies with diiodo-butenes and arylboronic acids. nih.gov Sequential Suzuki coupling and palladium-mediated isomerization can also be used to generate 1,3-dienes from propargyl alcohols and boronic acids. nih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Diene Synthesis
| Reaction | Aryl Partner | Diene Partner | Catalyst/Reagents | Key Features |
|---|---|---|---|---|
| Heck Reaction | Aryl Halide (e.g., 3-F-C₆H₄Br) | Alkene/Diene (e.g., Isoprene) | Pd(0) catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N) | Atom-economical; regioselectivity can be a challenge. organic-chemistry.orgacs.org |
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., 3-F-C₆H₄B(OH)₂) | Vinyl Halide (e.g., 2-bromo-1,3-butadiene) | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, KF) | Mild conditions, high functional group tolerance, non-toxic byproducts. libretexts.orgthieme-connect.de |
| Suzuki-Miyaura Coupling | Aryl Halide (e.g., 3-F-C₆H₄Br) | Dienylboronic Acid/Ester | Pd(0) or Pd(II) catalyst, base | Versatile; requires synthesis of the dienylboronic species. nih.gov |
Nickel-Catalyzed Reactions for Diene Functionalization
Nickel catalysis offers a powerful and cost-effective alternative to palladium for the synthesis of substituted dienes. rsc.org Several nickel-catalyzed methods are applicable to the formation of C(sp²)–C(sp²) bonds, which is the key step in synthesizing 2-aryl-1,3-dienes.
One prominent method is the Mizoroki-Heck reaction , which can be adapted for the arylation of 1,3-dienes. The regioselectivity of this reaction, yielding either linear or branched products, can be controlled by the choice of ligands and additives. researchgate.net For the synthesis of a 2-aryl-1,3-diene such as 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, conditions favoring the branched product would be necessary. Another significant approach is the Kumada cross-coupling reaction . This reaction typically involves the coupling of a Grignard reagent with an organic halide. In the context of synthesizing the target molecule, this could involve the reaction of a 3-fluorophenyl Grignard reagent with a 2-halo-1,3-butadiene derivative in the presence of a nickel catalyst.
Nickel-catalyzed three-component cross-electrophile couplings have also been developed, reacting 1,3-dienes with aldehydes and aryl bromides to form 1,4-disubstituted homoallylic alcohols. organic-chemistry.org While this specific reaction does not yield the target diene directly, it demonstrates the capability of nickel to facilitate the functionalization of dienes with aryl groups under reductive conditions. organic-chemistry.org
A summary of relevant nickel-catalyzed reactions is presented in the table below.
| Reaction Type | Reactants | Catalyst System (Example) | Potential Product | Key Features |
| Mizoroki-Heck Reaction | 1,3-Diene, Aryl Halide/Triflate | Ni(dppe)Cl₂ or Ni/IPr with additives | Branched Aryl-1,3-diene | Ligand and additive control of regioselectivity. researchgate.net |
| Kumada Cross-Coupling | Vinyl Phosphate, Grignard Reagent | (dppe)NiCl₂ or (dmpe)NiCl₂ | 2-Aryl-1,3-diene | High stereocontrol and good yields for 2-substituted dienes. |
| Cross-Electrophile Coupling | 1,3-Diene, Aldehyde, Aryl Bromide | Nickel catalyst with Mn reductant | 1,4-Disubstituted Homoallylic Alcohol | Forms two new C-C bonds in one step. organic-chemistry.org |
Copper-Catalyzed Synthetic Pathways
Copper catalysts, being abundant and less toxic than many precious metals, are increasingly used for the functionalization of 1,3-dienes. acs.org While direct copper-catalyzed synthesis of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene is not extensively documented, analogous reactions demonstrate the potential of this approach.
Copper-catalyzed borofunctionalization reactions of 2-substituted 1,3-dienes have been reported to proceed with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov These reactions typically yield homoallylic boronates, which are versatile intermediates that can be further functionalized. For example, a 2-aryl-1,3-diene can undergo enantioselective 1,2-borylation, demonstrating copper's ability to selectively react with this class of dienes. mdpi.comnih.gov
Furthermore, copper-catalyzed three-component reactions, such as aminofluorination, have been developed for 1,3-dienes. These reactions can proceed with high regioselectivity, though they functionalize the double bonds of the diene rather than forming an aryl-diene bond.
The following table summarizes illustrative copper-catalyzed reactions involving 1,3-dienes.
| Reaction Type | Reactants | Catalyst System (Example) | Product Type | Key Features |
| Enantioselective 1,2-Borylation | 2-Aryl-1,3-diene, Diboron reagent | Cu-catalyst with chiral phosphanamine ligand | Homoallylic Boronate | High chemo-, regio-, and enantioselectivity. mdpi.comnih.gov |
| Aminofluorination | 1,3-Diene, Amine source, Fluoride source | Copper catalyst with Et₃N·3HF | Homoallylic β-fluoroamine | Three-component reaction with good regioselectivity. |
Stereochemical Control and Isomerism in 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene Synthesis
The synthesis of substituted 1,3-dienes must address the potential for forming various stereoisomers. Controlling the geometry of the double bonds, specifically the (E) and (Z) diastereomers, is a critical aspect of these synthetic methodologies.
(E)/(Z) Diastereoselectivity in Diene Formation
The stereochemical outcome of cross-coupling reactions is often influenced by the catalyst system and the nature of the reactants. In the synthesis of 1,3-dienes, achieving high diastereoselectivity is a primary goal.
Transition-metal-catalyzed cross-coupling reactions between pre-functionalized alkenyl partners of defined stereochemistry are a common strategy for the stereoselective construction of 1,3-dienes. For instance, Suzuki-Miyaura couplings of stereodefined vinyl halides and vinylboranes can yield specific diene isomers, although stereo scrambling can sometimes be an issue.
In nickel-catalyzed three-component couplings of 1,3-dienes, aldehydes, and silanes, high diastereoselectivity can be achieved. For example, the reaction of (1E,3E)-1,4-diphenylbuta-1,3-diene can produce the anti-product with a (Z)-configured double bond in high yield and diastereoselectivity. acs.org This highlights the ability of the nickel catalyst, in conjunction with a chiral N-heterocyclic carbene (NHC) ligand, to control the stereochemical course of the reaction. acs.org
The table below provides examples of stereoselective diene synthesis.
| Reaction | Catalyst System | Substrates | Product Stereochemistry | Reference |
| Ni-catalyzed three-component coupling | Ni-NHC* catalyst | (1E,3E)-1,4-diphenylbuta-1,3-diene, aldehyde, silane | (Z)-anti-product | acs.org |
| Kumada Cross-Coupling | (dppe)NiCl₂ | Phenyl vinylphosphate, vinyl magnesium bromide | 2-phenyl-1,3-diene |
Isomerization Processes (e.g., Cobalt-Catalyzed Z-E Isomerization)
Post-synthetic isomerization is a valuable strategy for accessing specific stereoisomers of 1,3-dienes that may be difficult to obtain directly. Cobalt catalysts have been shown to be particularly effective for the geometric isomerization of 1,3-dienes.
An efficient method for the Z to E isomerization of 1,3-dienes utilizes a CoCl₂ precatalyst with an amido-diphosphine-oxazoline ligand. acs.orgnih.gov This transformation proceeds in a stereoconvergent manner, converting E/Z mixtures into the thermodynamically more stable (E) isomers with high stereoselectivity. acs.orgnih.gov The reaction is applicable to a wide range of aryl- and alkyl-substituted 1,3-dienes and can be performed on a gram scale. acs.org
The proposed mechanism for this cobalt-catalyzed isomerization involves the in situ generation of a cobalt-hydride species. mdpi.com The catalytic cycle is thought to proceed through the migratory insertion of the (Z)-diene into the Co–H bond, forming a π-allyl cobalt intermediate. mdpi.com Subsequent σ-π-σ interconversion and β-H elimination then yield the thermodynamically favored (E)-diene product. mdpi.com In some cases, cobalt catalysts with specific ligands can also promote the isomerization of E/Z mixtures to the pure Z-isomer.
| Isomerization Type | Catalyst System | Substrate | Product | Key Mechanistic Feature |
| Z to E Isomerization | CoCl₂ with amido-diphosphine-oxazoline ligand | E/Z mixture of 1,3-dienes | (E)-1,3-diene | Cobalt-hydride mediated migratory insertion and β-H elimination. mdpi.comacs.orgnih.gov |
| E/Z to Z Isomerization | (P~P)CoCl₂/Me₃Al | E/Z mixture of 1,3-dienes | (Z)-1,3-diene | Involves a [LCo–H]⁺ intermediate and π-σ-π isomerization of an allyl-cobalt species. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Buta 1,3 Dien 2 Yl 3 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, offering a window into the atomic-level framework. For 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be essential for an unambiguous assignment of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene is expected to exhibit distinct signals corresponding to the protons of the butadiene moiety and the fluorophenyl ring.
Butadiene Protons: The butadiene group attached at the second carbon (C2) gives rise to a characteristic set of signals for the vinyl protons.
The two protons on the terminal methylene (B1212753) group (C1) would likely appear as two distinct signals due to their different spatial relationships with the rest of the molecule. These would be expected in the range of δ 5.0-5.5 ppm.
The single proton on C3 would likely appear as a multiplet in the region of δ 6.0-6.5 ppm, coupled to the protons on C1 and C4.
The two protons on the other terminal methylene group (C4) would also be distinct and are expected to resonate in a similar region to the C1 protons, around δ 5.0-5.5 ppm.
Aromatic Protons: The 3-fluorophenyl group will display a complex splitting pattern due to both homo- and heteronuclear coupling (with ¹⁹F).
The protons on the fluorinated benzene (B151609) ring are expected in the aromatic region of the spectrum, typically between δ 6.8 and 7.5 ppm. The fluorine substituent will influence the chemical shifts of the adjacent protons through its electron-withdrawing nature and through-space effects. The proton ortho to the fluorine atom is expected to show coupling to the fluorine atom, resulting in a doublet of doublets or a more complex multiplet.
A hypothetical ¹H NMR data table is presented below based on these predictions.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Butadienyl H-1a | 5.1 - 5.3 | dd |
| Butadienyl H-1b | 5.2 - 5.4 | dd |
| Butadienyl H-3 | 6.2 - 6.6 | m |
| Butadienyl H-4a | 5.0 - 5.2 | dd |
| Butadienyl H-4b | 5.1 - 5.3 | dd |
| Aromatic H-2 | 7.0 - 7.2 | m |
| Aromatic H-4 | 6.9 - 7.1 | m |
| Aromatic H-5 | 7.3 - 7.5 | m |
| Aromatic H-6 | 7.1 - 7.3 | m |
Note: 'dd' denotes a doublet of doublets, and 'm' denotes a multiplet. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene, ten distinct carbon signals are expected.
Butadiene Carbons:
The four carbons of the butadiene chain will have characteristic chemical shifts. The terminal methylene carbons (C1 and C4) are expected to appear in the range of δ 115-125 ppm.
The internal, substituted carbon (C2) and the adjacent CH carbon (C3) would resonate further downfield, likely in the δ 130-145 ppm region.
Aromatic Carbons:
The six aromatic carbons will give rise to six signals. The carbon atom directly bonded to the fluorine atom (C-3') will exhibit a large one-bond C-F coupling constant and is expected to be found in the range of δ 160-165 ppm.
The other aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm, with their precise shifts influenced by the fluorine and butadiene substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Butadienyl C-1 | ~117 |
| Butadienyl C-2 | ~142 |
| Butadienyl C-3 | ~135 |
| Butadienyl C-4 | ~119 |
| Aromatic C-1' | ~140 |
| Aromatic C-2' | ~114 (d, JCF ≈ 21 Hz) |
| Aromatic C-3' | ~163 (d, JCF ≈ 245 Hz) |
| Aromatic C-4' | ~123 |
| Aromatic C-5' | ~130 (d, JCF ≈ 8 Hz) |
| Aromatic C-6' | ~115 (d, JCF ≈ 22 Hz) |
Note: 'd' denotes a doublet due to C-F coupling. The predicted coupling constants (J) are approximate values.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum for 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the connectivity within the butadiene chain and the aromatic ring. For instance, correlations would be expected between the protons on C1 and C3, and between the protons on C3 and C4 of the butadiene moiety.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signals of the terminal methylene groups of the butadiene would correlate with their corresponding carbon signals in the HSQC spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene would be characterized by absorption bands corresponding to the vibrations of the C-H, C=C, C-F, and aromatic ring bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. The vinylic C-H stretching vibrations of the butadiene group would also be found in this region.
C=C Stretching: The conjugated diene system will show characteristic C=C stretching absorptions. These are typically found in the 1580-1650 cm⁻¹ range. organicchemistrydata.org The aromatic ring C=C stretching vibrations usually appear as a set of bands between 1450 and 1600 cm⁻¹.
C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band, typically in the region of 1250-1000 cm⁻¹. rsc.org For fluorobenzene (B45895), this band is observed around 1292 cm⁻¹. rsc.org
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring are characteristic of the substitution pattern and appear in the 900-690 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Vinylic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C Stretch (Conjugated Diene) | 1650 - 1580 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-H Out-of-Plane Bend (Aromatic) | 900 - 690 | Strong |
Raman Spectroscopy
Detailed experimental Raman spectroscopic data for 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene, including specific Raman shifts and their corresponding vibrational mode assignments, are not available in the reviewed scientific literature. While Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing insights into their structural framework and functional groups, no published studies were identified that report the Raman spectrum of this particular compound.
For context, the Raman spectra of related molecules, such as 1,3-butadiene (B125203), have been extensively studied. nih.govresearchgate.netrsc.orgrsc.org These studies reveal characteristic vibrational bands for the C=C stretching, C-C stretching, and various CH2 and C-H bending and rocking modes of the diene moiety. nih.govresearchgate.net In a hypothetical Raman spectrum of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, one would anticipate observing these characteristic diene peaks, in addition to vibrational modes associated with the fluorinated benzene ring, such as ring breathing modes and C-F stretching vibrations. However, without experimental data, a precise analysis remains speculative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A comprehensive mass spectrometric analysis of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, detailing its molecular ion peak and fragmentation pattern, is not documented in the available scientific literature. Mass spectrometry is a critical analytical method for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pathways upon ionization.
For 1-(buta-1,3-dien-2-yl)-3-fluorobenzene (C₁₀H₉F), the expected exact mass would be approximately 148.0688 g/mol . In a typical electron ionization mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 148. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals, such as H•, F•, or hydrocarbon fragments from the butadiene chain. The fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule. Despite the utility of this technique, no specific experimental mass spectral data for this compound has been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There are no published UV-Vis spectroscopic data for 1-(buta-1,3-dien-2-yl)-3-fluorobenzene in the reviewed literature. UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
The structure of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene features a conjugated system comprising the butadiene moiety and the benzene ring. This conjugation is expected to give rise to characteristic π → π* transitions in the UV-Vis spectrum. For comparison, 1,3-butadiene exhibits a maximum absorption (λmax) around 217 nm. libretexts.orglibretexts.org The extension of the conjugated system by the phenyl group in 1-(buta-1,3-dien-2-yl)-3-fluorobenzene would likely result in a bathochromic (red) shift, moving the λmax to a longer wavelength. However, without experimental data, the precise λmax and molar absorptivity values remain undetermined.
Elemental Composition Analysis
Specific experimental results from the elemental analysis of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene are not available in the public scientific record. Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which serves to verify its empirical formula.
The theoretical elemental composition of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, based on its molecular formula C₁₀H₉F, can be calculated as follows:
Carbon (C): 81.06%
Hydrogen (H): 6.12%
Fluorine (F): 12.82%
Experimental verification of these percentages would be a crucial step in the characterization of a newly synthesized sample of this compound.
Reactivity and Chemical Transformations of 1 Buta 1,3 Dien 2 Yl 3 Fluorobenzene
Cycloaddition Reactions: Focus on Diels-Alder Chemistry
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. The reactivity of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene in such transformations is a subject of significant interest.
Diene Reactivity in [4+2] Cycloadditions
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene belongs to the class of 2-aryl-1,3-butadienes. The presence of the aryl group at the 2-position of the butadiene backbone significantly influences the diene's reactivity. For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. While 1,3-butadiene (B125203) itself has a slight preference for the s-trans conformation, the barrier to rotation is low. researchgate.net For 2-substituted dienes, the steric bulk of the substituent can influence the equilibrium between the s-cis and s-trans conformers. nih.gov
The reactivity in a Diels-Alder reaction is also electronically controlled. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. youtube.com The phenyl group in 2-phenyl-1,3-butadiene can exert both inductive and resonance effects, which can modulate the electron density of the diene system.
Influence of Fluorine Substitution on Diels-Alder Reactivity and Selectivity
The fluorine atom at the meta-position of the phenyl ring in 1-(buta-1,3-dien-2-yl)-3-fluorobenzene introduces a significant electronic perturbation. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring and, by extension, can reduce the electron-donating ability of the entire 2-aryl substituent towards the diene system.
This altered electronic character can also influence the regioselectivity of the Diels-Alder reaction when unsymmetrical dienophiles are used. The precise outcome would depend on the interplay between steric and electronic factors of both the diene and the dienophile. Studies on other fluorinated dienes have shown that the presence of fluorine can indeed have a profound impact on reactivity and selectivity in cycloaddition reactions. nih.gov
Intramolecular Diels-Alder Processes
Intramolecular Diels-Alder (IMDA) reactions occur when the diene and dienophile are part of the same molecule, leading to the formation of bicyclic or polycyclic systems. For a molecule like 1-(buta-1,3-dien-2-yl)-3-fluorobenzene to undergo an IMDA reaction, a dienophile-containing tether would need to be attached to the aromatic ring or the diene backbone.
The feasibility and stereochemical outcome of an IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. Generally, the formation of five- or six-membered rings is favored. The substitution pattern on the diene, including the 2-(3-fluorophenyl) group, would play a crucial role in determining the transition state geometry and the stereochemistry of the resulting polycyclic product.
Polymerization and Copolymerization Mechanisms
The conjugated diene structure of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene makes it a potential monomer for the synthesis of polymers. The polymerization can proceed through different mechanisms, leading to polymers with varying microstructures and properties.
Free Radical Polymerization of Fluorinated Dienes
Free radical polymerization is a common method for polymerizing dienes. libretexts.org The process is initiated by a radical species that adds to one of the double bonds of the diene, generating a new radical that can then propagate by adding to subsequent monomer units. For 1,3-butadienes, polymerization can lead to 1,4- or 1,2-addition products. The presence of the 2-(3-fluorophenyl) substituent would influence the regioselectivity of radical attack and the stability of the resulting propagating radical.
The electron-withdrawing nature of the fluorine atom could affect the reactivity of the monomer and the properties of the resulting polymer. For instance, in the polymerization of other fluorinated alkenes, the presence of fluorine is known to impact the thermal stability and chemical resistance of the polymer.
Living Polymerization Techniques for Controlled Fluoropolymer Architectures
Living polymerization techniques, such as anionic, cationic, or controlled radical polymerization methods, offer precise control over polymer molecular weight, dispersity, and architecture. For diene monomers, living anionic polymerization is a well-established method.
Research on the living polymerization of 2-phenyl-1,3-butadiene has shown that it is possible to achieve highly selective polymerization to yield polymers with specific microstructures. rsc.org For instance, certain rare-earth metal-based catalysts have been shown to produce highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene. rsc.org It is plausible that similar living polymerization techniques could be applied to 1-(buta-1,3-dien-2-yl)-3-fluorobenzene. The fluorine substituent would likely influence the initiation and propagation steps, potentially requiring modified catalyst systems or reaction conditions to achieve a controlled polymerization. The resulting fluorinated polydienes could exhibit unique thermal and mechanical properties.
Step-Transfer-Addition-Radical-Termination (START) Polymerization
Step-Transfer-Addition-Radical-Termination (START) polymerization is a type of step-growth radical polymerization that can be employed for the synthesis of polymers from monomers like 1-(buta-1,3-dien-2-yl)-3-fluorobenzene. This method proceeds efficiently, particularly for fluorinated monomers, and can be conducted under photo-induced conditions. researchgate.net A key feature of START polymerization is its ability to preserve the functionality of the monomer, which is particularly relevant for maintaining the integrity of the fluorine substituent and the diene system during polymerization. researchgate.net
The process involves the reaction between an α,ω-diiodoperfluoroalkane and an unconjugated diene, which suggests a pathway for incorporating fluorinated segments into the polymer backbone. researchgate.net For a monomer such as 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, this technique would likely involve its reaction with a suitable di-radical initiator, leading to a polymer chain with repeating fluorinated aryl-diene units. The presence of water in the reaction medium has been shown to enhance the efficiency of START polymerization. researchgate.net
Investigation of Polymer Microstructure
The polymerization of 2-substituted-1,3-butadiene derivatives results in polymers with specific microstructures, primarily composed of 1,4- and 1,2-addition units. The nature of the substituent at the 2-position significantly influences the polymerization process and the resulting polymer's microstructure. epa.govdntb.gov.ua For 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, the bulky 3-fluorophenyl group is expected to direct the polymerization to yield a high proportion of 1,4-trans structures, a common feature in the radical polymerization of 2-substituted butadienes. epa.govdntb.gov.ua
Anionic polymerization methods can also influence the microstructure. For instance, the use of phosphazene superbases in the anionic polymerization of 1,3-butadiene has been shown to increase the content of the 1,2-microstructure. mdpi.com Similarly, neodymium-based Ziegler-Natta catalysts are known to be highly cis-stereoregulatory for 1,3-butadiene polymerization. mdpi.com The specific microstructure of poly(1-(buta-1,3-dien-2-yl)-3-fluorobenzene) would therefore be highly dependent on the chosen polymerization method and catalyst system.
Table 1: Expected Polymer Microstructure from Different Polymerization Methods
| Polymerization Method | Expected Predominant Microstructure | Rationale |
|---|---|---|
| Free-Radical Polymerization | High 1,4-trans content | The bulky substituent at the 2-position sterically favors 1,4-addition. epa.govdntb.gov.ua |
| Anionic Polymerization with Polar Additives | Increased 1,2-content | Polar additives can alter the stereoselectivity of the polymerization. mdpi.com |
Electrophilic and Nucleophilic Reactions on the Conjugated Diene System
The conjugated diene system in 1-(buta-1,3-dien-2-yl)-3-fluorobenzene is susceptible to electrophilic addition reactions. libretexts.orglibretexts.org The reaction with electrophiles like hydrogen halides (HBr, HCl) or halogens (Br₂) can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orgyoutube.compearson.com The initial step involves the protonation or attack by the electrophile on the terminal carbon of the diene, forming a resonance-stabilized allylic carbocation. libretexts.orghu.edu.jo The subsequent attack by the nucleophile at either of the two carbons sharing the positive charge results in the formation of the two isomeric products. libretexts.orgchegg.com
The ratio of these products is often dependent on reaction conditions such as temperature. libretexts.orglibretexts.org At lower temperatures, the kinetically controlled 1,2-addition product often predominates, as it is formed faster. libretexts.org At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-addition product. libretexts.org
Nucleophilic reactions on the diene system are also possible, particularly through conjugate addition, especially if the system is activated by electron-withdrawing groups or under specific reaction conditions. pharmaguideline.com The diene can also participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles to form cyclohexene derivatives. smolecule.com
Table 2: Products of Electrophilic Addition to 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene
| Reagent | 1,2-Addition Product | 1,4-Addition Product |
|---|---|---|
| HBr | 1-(3-Bromo-1-methylenepropyl)-3-fluorobenzene | 1-(3-Bromo-1-buten-2-yl)-3-fluorobenzene |
Functionalization of the Fluorobenzene (B45895) Moiety
Metal-Catalyzed C-H Functionalization Strategies (e.g., ortho-Fluorine Directed)
The fluorobenzene ring of the molecule can be functionalized using transition metal-catalyzed C-H activation strategies. rsc.orgmdpi.com The fluorine substituent can act as a directing group, facilitating C-H functionalization at the ortho position. nih.govacs.org This ortho-directing effect is attributed to the enhanced reactivity of the C-H bonds adjacent to the fluorine atom, which can be selectively activated by metal catalysts like palladium or rhodium. nih.govbeilstein-journals.orgnih.gov
This strategy allows for the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties, at the positions ortho to the fluorine atom. nih.gov Such reactions typically proceed via the formation of a metallacycle intermediate, followed by reaction with a coupling partner. nih.gov The use of transient directing groups is another advanced strategy that enables C-H functionalization at specific sites without the need for pre-functionalization. nih.gov
Further Electrophilic Aromatic Substitution Patterns
Given that fluorine is a weak deactivator and the dienyl group is an activator, electrophilic attack will be directed to the positions ortho and para to the butadienyl group, and ortho to the fluorine atom. The most likely positions for substitution would be C4 and C6 (ortho to the dienyl group) and C2 (ortho to the fluorine and para to the dienyl group). The precise outcome will depend on the specific electrophile and reaction conditions. researchgate.netminia.edu.eg
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene |
| 1-(3-Bromo-1-methylenepropyl)-3-fluorobenzene |
| 1-(3-Bromo-1-buten-2-yl)-3-fluorobenzene |
| 1-(3,4-Dibromo-1-buten-2-yl)-3-fluorobenzene |
| 1-(1,4-Dibromo-2-buten-2-yl)-3-fluorobenzene |
Lack of Publicly Available Research Data Precludes Article Generation
A comprehensive search for computational and theoretical investigations into the chemical compound 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene has revealed a significant lack of publicly available scientific literature and data. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.
Extensive searches for specific studies on this particular compound have not yielded any peer-reviewed articles or database entries containing the necessary information for the outlined sections. The required data on its molecular geometry, electronic structure, conformational analysis, theoretical spectroscopic parameters, reaction mechanisms, and dynamic behavior appears to be absent from the public domain.
While general computational methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely used to study related compounds like butadiene and its derivatives, specific findings for 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene are not available. The existing literature focuses on similar but structurally distinct molecules, and the data from those studies cannot be extrapolated to the target compound with the scientific rigor required for this article.
To fulfill the user's request, the following specific information would be necessary, none of which was found:
Computational and Theoretical Investigations on 1 Buta 1,3 Dien 2 Yl 3 Fluorobenzene
Molecular Dynamics Simulations for Dynamic Behavior:This section would require the results of molecular dynamics simulations that have investigated the movement and interactions of 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene molecules over time, providing insights into its behavior in different environments.
Without access to these fundamental computational and theoretical research findings, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and professional tone. It is recommended to revisit this topic in the future, should relevant research on 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene be published.
Advanced Academic Applications of 1 Buta 1,3 Dien 2 Yl 3 Fluorobenzene in Materials Science and Organic Synthesis
Role as a Monomer in the Synthesis of Specialty Fluoropolymers
The incorporation of fluorine atoms into polymers gives rise to materials with unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. While direct studies on polymers derived from 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene are not available, we can infer its potential role based on the behavior of similar fluorinated monomers.
Design of Novel Fluorinated Polymeric Materials
The structure of 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene, featuring a reactive diene system and a fluorinated aromatic ring, makes it a candidate for creating novel fluoropolymers. The butadiene group can undergo polymerization, while the fluorophenyl group would be incorporated as a pendant group along the polymer backbone. This design could lead to polymers with a unique combination of properties imparted by both the polybutadiene-like chain and the fluorine substitution.
The presence of fluorine is a primary reason for the special properties of fluoropolymers, which often surpass those of non-fluorinated polymers. These characteristics include mechanical, tribological, electrical, and thermal properties, as well as chemical resistance.
Tunable Properties of Fluoropolymers for Advanced Applications
The properties of fluoropolymers can be finely tuned by altering their composition and structure. For a polymer made from 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene, several tuning strategies can be envisioned:
Copolymerization: Copolymerizing this monomer with other vinyl or diene monomers would allow for precise control over the fluorine content and the physical properties of the resulting polymer. This could modulate characteristics such as glass transition temperature, flexibility, and solubility.
Cross-linking: The remaining double bond in the polymer backbone after 1,4-polymerization of the diene offers a site for cross-linking. This can enhance the mechanical strength and thermal stability of the material.
Hydrogenation: Subsequent hydrogenation of the polymer backbone could improve its oxidative and thermal stability, creating a material with properties resembling those of specialty fluoroelastomers.
Fluoropolymers are recognized as advanced materials due to their unique physicochemical properties, such as being virtually inert, non-wetting, non-stick, and highly resistant to temperature, fire, and weather. rsc.org These properties make them suitable for high-tech industries, including automotive, aerospace, and electronics. rsc.org
Table 1: Potential Influence of Structural Features on Polymer Properties
| Structural Feature of Monomer | Potential Effect on Polymer Properties |
|---|---|
| Fluorine on Phenyl Ring | Enhanced thermal stability, chemical resistance, hydrophobicity, and modified electronic properties. |
| Butadiene Moiety | Provides a flexible polymer backbone and sites for cross-linking, influencing elasticity and thermoset capabilities. |
Exploration of Processable Fluoropolymer Systems
A significant challenge in materials science is the development of high-performance polymers that are also easily processable. Many highly fluorinated polymers, such as PTFE, have very high melting points and melt viscosities, making them difficult to process using conventional techniques.
The introduction of the 3-fluorophenyl group from the monomer 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene could potentially disrupt the crystalline packing of the polymer chains, leading to lower melting points and improved solubility in organic solvents. This would make the resulting fluoropolymers more amenable to processing techniques like solution casting or injection molding, expanding their range of potential applications.
Building Block in the Construction of Complex Organic Architectures
The dual functionality of 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene—a conjugated diene and a fluorinated aromatic ring—makes it a potentially valuable building block for the synthesis of complex organic molecules.
Stereoselective Synthesis of Fluorinated Carbocycles and Heterocycles
The diene portion of the molecule is well-suited for participating in cycloaddition reactions, most notably the Diels-Alder reaction. This powerful reaction forms six-membered rings with a high degree of stereocontrol. By reacting 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene with various dienophiles, a wide array of fluorinated carbocycles and heterocycles could be synthesized. The fluorine atom on the phenyl ring can influence the regioselectivity and stereoselectivity of these reactions.
Cycloaddition reactions are a superior method for the stereochemically controlled synthesis of heterocycles of various ring sizes. researchgate.net The development of methods for synthesizing fluorinated heterocycles is of great interest for materials chemistry. researchgate.net
Table 2: Potential Cycloaddition Reactions
| Reaction Type | Reactant Partner (Dienophile) | Potential Product Class |
|---|---|---|
| Diels-Alder | Alkene | Fluorinated cyclohexene (B86901) derivatives |
| Diels-Alder | Alkyne | Fluorinated cyclohexadiene derivatives |
Integration into Natural Product Synthesis Analogues
Natural products are a rich source of inspiration for drug discovery. The incorporation of fluorine into natural product scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. biorxiv.orgescholarship.org While natural products containing fluorine are rare, synthetic biology and chemical synthesis provide routes to create fluorinated analogues. rsc.org
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene could serve as a key building block for synthesizing analogues of natural products that contain a phenyl group or a cyclohexyl ring. The fluorinated phenyl group could be integrated into the target molecule to systematically probe structure-activity relationships or to improve its pharmacokinetic profile. For instance, it could be used in the synthesis of analogues of compounds where a phenyl or cyclohexyl moiety is crucial for biological activity. The development of new biosynthetic strategies that combine synthetic and natural compounds is an expanding area of research. researchgate.net
Contributions to Fundamental Research in Organofluorine Chemistry
Currently, there is a lack of specific published research that delineates the contributions of 1-(buta-1,3-dien-2-yl)-3-fluorobenzene to the fundamental understanding of organofluorine chemistry. The introduction of fluorine into organic molecules is a well-established strategy to modify their physical, chemical, and biological properties. mdpi.com Fluorinated compounds often exhibit altered reactivity, metabolic stability, and binding affinities, making them crucial in pharmaceutical and materials science research.
While it can be postulated that studies involving 1-(buta-1,3-dien-2-yl)-3-fluorobenzene could provide insights into the electronic effects of a fluorinated aryl group on the reactivity and stereoselectivity of diene reactions, such dedicated studies are not readily found in the public domain. Research in organofluorine chemistry often focuses on the development of new fluorination methods or the application of fluorinated building blocks in the synthesis of complex targets. Without specific research data, any discussion on the contributions of this specific compound remains speculative.
Development of Novel Synthetic Methodologies Utilizing Fluorinated Dienes
Similarly, there is a scarcity of documented novel synthetic methodologies that explicitly utilize 1-(buta-1,3-dien-2-yl)-3-fluorobenzene as a key starting material or building block. The development of new synthetic methods is a vibrant area of chemical research, and fluorinated dienes are recognized for their potential in constructing complex molecular architectures.
In principle, 1-(buta-1,3-dien-2-yl)-3-fluorobenzene could serve as a platform for developing new synthetic routes. For example, its participation in asymmetric Diels-Alder reactions could lead to the synthesis of chiral fluorinated cyclohexene derivatives, which are valuable intermediates. Furthermore, its use in various metal-catalyzed cross-coupling reactions could be explored to forge new bonds at either the diene or the aromatic ring, opening avenues to novel classes of compounds. However, without published research to this effect, a detailed account of developed methodologies cannot be provided.
Data Tables
Due to the absence of specific research findings on 1-(buta-1,3-dien-2-yl)-3-fluorobenzene, the generation of detailed, interactive data tables with experimental data such as reaction yields, spectroscopic data, or physical properties from dedicated studies is not possible at this time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
